molecular formula C8H5F14N B1612226 Bis(1H,1H-heptafluorobutyl)amine CAS No. 356-08-1

Bis(1H,1H-heptafluorobutyl)amine

Cat. No.: B1612226
CAS No.: 356-08-1
M. Wt: 381.11 g/mol
InChI Key: ZBFYNWWMCBFWFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(1H,1H-heptafluorobutyl)amine is a chemical compound with the molecular formula C8H5F14N . It is used for research and development purposes .


Synthesis Analysis

The synthesis of this compound involves the use of lithium aluminium tetrahydride and diethyl ether . Further details about the synthesis process are not available in the search results.


Molecular Structure Analysis

The this compound molecule contains a total of 27 bonds. There are 22 non-H bonds, 6 rotatable bonds, and 1 secondary amine (aliphatic) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 381.11 . Other physical and chemical properties like boiling point, density, etc., are not available in the search results.

Scientific Research Applications

Biomedical Applications of Poly(amido-amine)s

Poly(amido-amine)s (PAAs), synthesized from primary or secondary aliphatic amines and bis(acrylamide)s, demonstrate significant potential in biomedical applications. Their water solubility, biocompatibility, and biodegradability, coupled with their ability to complex with heavy metals and to be utilized in drug delivery systems, showcase the versatility of amine-based polymers in medical science. These properties highlight the importance of understanding and manipulating the chemical structure of amines for targeted applications (Ferruti, Marchisio, & Duncan, 2002).

Photolabile Caging Groups for Amines

Ruthenium bis(bipyridine) complexes, functioning as photolabile protecting groups for amines, illustrate the application of amines in developing light-sensitive biological caged compounds. This research exemplifies the potential of amines in creating stimuli-responsive systems, which could be harnessed for controlled release in drug delivery and other biomedical applications (Zayat, Salierno, & Etchenique, 2006).

Amines in Catalysis and Polymerization

Amine complexes have shown to catalyze various chemical reactions, including polymerization processes, which are essential in materials science. For example, zirconium complexes with amine ligands catalyze the polymerization of 1-hexene, demonstrating the role of amines in developing advanced catalyst systems with high performance and selectivity (Tshuva, Goldberg, Kol, & Goldschmidt, 2001). Additionally, cobalt(II) complexes employing a versatile ligand scaffold have been used for catalytic dioxygen activation, showcasing the utility of amines in environmental and synthetic chemistry applications (Sharma, May, Jones, Lense, Hardcastle, & MacBeth, 2011).

Safety and Hazards

Bis(1H,1H-heptafluorobutyl)amine is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is advised to handle this compound with appropriate safety measures, including wearing protective gear and ensuring adequate ventilation .

Properties

IUPAC Name

2,2,3,3,4,4,4-heptafluoro-N-(2,2,3,3,4,4,4-heptafluorobutyl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F14N/c9-3(10,5(13,14)7(17,18)19)1-23-2-4(11,12)6(15,16)8(20,21)22/h23H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFYNWWMCBFWFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(F)(F)F)(F)F)(F)F)NCC(C(C(F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F14N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90620170
Record name 2,2,3,3,4,4,4-Heptafluoro-N-(2,2,3,3,4,4,4-heptafluorobutyl)butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356-08-1
Record name 2,2,3,3,4,4,4-Heptafluoro-N-(2,2,3,3,4,4,4-heptafluorobutyl)butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(1H,1H-heptafluorobutyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(1H,1H-heptafluorobutyl)amine
Reactant of Route 2
Reactant of Route 2
Bis(1H,1H-heptafluorobutyl)amine
Reactant of Route 3
Reactant of Route 3
Bis(1H,1H-heptafluorobutyl)amine
Reactant of Route 4
Reactant of Route 4
Bis(1H,1H-heptafluorobutyl)amine
Reactant of Route 5
Reactant of Route 5
Bis(1H,1H-heptafluorobutyl)amine
Reactant of Route 6
Reactant of Route 6
Bis(1H,1H-heptafluorobutyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.